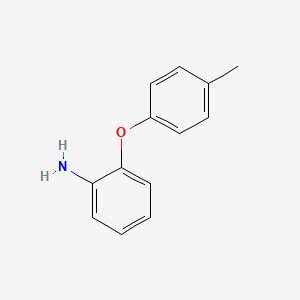

2-(4-methylphenoxy)aniline

描述

Contextualization within Aniline (B41778) and Phenoxy Ether Chemistry Research

The study of 2-(4-methylphenoxy)aniline is rooted in the broader fields of aniline and phenoxy ether chemistry. Aniline and its derivatives are fundamental building blocks in organic synthesis, serving as precursors for a vast array of dyes, polymers, and pharmaceuticals solubilityofthings.com. The amino group on the aromatic ring is a versatile functional handle for various chemical transformations solubilityofthings.com.

Phenoxy ethers, also known as diaryl ethers, are another critical structural motif. The ether linkage between two aromatic rings is found in numerous natural products and pharmacologically important molecules google.com. The synthesis of these ethers has been a long-standing area of research. Classic methods like the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide, have been foundational nih.govtandfonline.comorganic-chemistry.org. While effective, these reactions often require harsh conditions google.com. Modern advancements have led to milder and more efficient Ullmann-type syntheses using various copper sources and ligands, broadening the scope and applicability of this reaction for creating diaryl ethers nih.govacs.orgacs.org.

The formation of the carbon-nitrogen bond in aniline derivatives has been significantly advanced by the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination wikipedia.orgnumberanalytics.com. This reaction allows for the facile synthesis of aryl amines from aryl halides and amines under relatively mild conditions, offering significant advantages over older methods by providing greater functional group tolerance and broader substrate scope wikipedia.orgjk-sci.com. These synthetic strategies are central to creating complex molecules that, like this compound, combine both aryl amine and diaryl ether functionalities.

| Reaction Name | Bond Formed | General Reactants | Catalyst/Conditions | Significance |

|---|---|---|---|---|

| Ullmann Condensation | Aryl C-O (Ether) | Aryl Halide + Phenol | Copper (e.g., Cu₂O, CuI) nih.govorganic-chemistry.org | Classic method for diaryl ether synthesis organic-chemistry.org. |

| Buchwald-Hartwig Amination | Aryl C-N (Amine) | Aryl Halide + Amine | Palladium with phosphine (B1218219) ligands jk-sci.com | Versatile and widely used for C-N bond formation with broad functional group tolerance wikipedia.orgnumberanalytics.com. |

Significance of the Aryl Ether and Amine Functionalities in Chemical Systems

The combination of an aryl ether linkage and an amine functional group within a single molecule like this compound imparts unique chemical properties and reactivity. The amine group, being basic and nucleophilic, can engage in a wide range of reactions, including acylation, alkylation, and formation of imines solubilityofthings.com. It is also a key hydrogen-bond donor, a property crucial for molecular recognition in biological systems and for influencing the physical properties of materials .

The interplay between these two functionalities is a subject of significant interest. For instance, in medicinal chemistry, the relative positioning of amine and ether groups can be fine-tuned to optimize binding to biological targets like enzymes or receptors acs.org. The amine can act as a key interaction point, while the diaryl ether backbone serves as a scaffold to correctly orient the interacting groups acs.org. In materials science, polymers containing both amine and ether functionalities are explored for applications such as gas separation membranes, where the amine groups can provide specific affinity for acidic gases like CO₂ acs.org.

Overview of Current Research Trajectories Involving this compound and Related Structural Motifs

Current research involving this compound and structurally related compounds primarily focuses on their use as intermediates in the synthesis of more complex molecules for various applications. These molecules serve as versatile building blocks due to the presence of reactive sites on both aromatic rings and the amine group ontosight.ai.

One major research trajectory is in the field of medicinal chemistry. Diaryl ether and aniline motifs are common pharmacophores found in many therapeutic agents . Researchers synthesize libraries of derivatives based on scaffolds like this compound to explore their potential biological activities ontosight.ai. For example, compounds with similar structures have been investigated for their ability to inhibit enzymes, such as neuronal nitric oxide synthase, where the aniline and phenyl ether components play distinct roles in binding and selectivity acs.org.

Another significant area of research is in materials science. The structural backbone of this compound is relevant to the development of high-performance polymers and organic electronic materials. The incorporation of such diaryl ether amine units into polymer chains can enhance properties like thermal stability and gas permeability acs.org. Derivatives of this compound are also used in the synthesis of dyes and pigments .

Furthermore, these compounds are utilized as platforms to study fundamental chemical reactions and mechanisms. The reaction between phenoxy substrates and aniline, for example, can be studied to understand nucleophilic aromatic substitution (SₙAr) kinetics and mechanisms researchgate.net. The versatility of the this compound structure allows for systematic modifications—such as adding different substituents to the rings—to probe structure-activity relationships in various chemical and biological systems chemicalbook.com.

Structure

3D Structure

属性

IUPAC Name |

2-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFBLDXMJDSGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175087 | |

| Record name | 2-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20927-98-4 | |

| Record name | 2-(4-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2-(4-Methylphenoxy)aniline

Modern synthetic strategies for preparing this compound and its analogs have largely moved beyond classical methods like the Ullmann condensation, which often require harsh reaction conditions. wikipedia.org Instead, palladium-catalyzed and other transition metal-mediated approaches have become the methods of choice due to their milder conditions, broader substrate scope, and higher yields.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis is a cornerstone of modern organic synthesis, and it provides powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. eie.gr The construction of this compound can be envisioned through several palladium-catalyzed pathways, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate. libretexts.org While primarily used for C-C bond formation, its principles are relevant to the synthesis of diaryl ethers and their derivatives. For instance, a related compound, 3-Chloro-2-(4-methylphenoxy)aniline, can be synthesized using this coupling. The synthesis of this compound would likely involve the coupling of a pre-formed phenoxy-bearing boronic acid or ester with an amino-substituted aryl halide, or vice versa.

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. A variety of palladium sources can be used, often as a precatalyst that forms the active Pd(0) species in situ. Common precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The choice of ligand is crucial for the catalyst's stability, activity, and selectivity. researchgate.net

For the synthesis of related biaryl compounds, phosphine (B1218219) ligands play a critical role. For example, sterically hindered and electron-rich phosphine ligands, such as those used in Buchwald-Hartwig aminations, can also be effective in Suzuki-Miyaura couplings. orgsyn.orgsnnu.edu.cn The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. yonedalabs.comnih.gov In some cases, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are employed to enhance reaction rates and yields. mit.edu

Table 1: Common Palladium Catalytic Systems in Cross-Coupling Reactions

| Catalyst Precursor | Ligand | Typical Application |

| Pd(OAc)₂ | PPh₃, P(t-Bu)₃, X-Phos | General cross-coupling |

| Pd₂(dba)₃ | P(o-tol)₃, BINAP | Aminations and C-C couplings |

| Pd(PPh₃)₄ | None (ligand is part of complex) | Suzuki-Miyaura, Stille couplings |

| PdCl₂(dppf) | dppf (part of complex) | Suzuki-Miyaura couplings |

This table is generated based on common practices in palladium-catalyzed cross-coupling reactions.

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature.

Base: A base is essential for the transmetalation step, where the organic group is transferred from the organoboron reagent to the palladium center. mychemblog.com The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic boronate species. mychemblog.com Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). mdpi.comresearchgate.net The choice of base can significantly impact the reaction rate and yield, and it is often selected based on the specific substrates and catalyst system.

Solvent: The solvent system is another critical factor. Suzuki-Miyaura reactions are often performed in a mixture of an organic solvent and water. mychemblog.com Common organic solvents include toluene, dioxane, and ethanol (B145695). The presence of water can be beneficial for dissolving the inorganic base and facilitating the reaction. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. tezu.ernet.in

Temperature: Reaction temperatures for Suzuki-Miyaura couplings can range from room temperature to elevated temperatures (e.g., 60–100 °C). nih.gov The optimal temperature depends on the reactivity of the coupling partners and the activity of the catalyst. Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. researchgate.net

Table 2: Optimization Parameters for a Generic Suzuki-Miyaura Reaction

| Parameter | Variation | General Effect |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Affects rate of transmetalation and can influence side reactions. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Influences solubility of reactants and catalyst stability. |

| Temperature | Room Temp to 100°C | Higher temperatures can increase reaction rate but may also lead to catalyst decomposition or side products. |

| Catalyst Loading | 0.5 - 5 mol% | Lower loading is economically favorable but may require longer reaction times. |

This table provides a general overview of parameter optimization in Suzuki-Miyaura reactions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. nih.govchemrxiv.org The reactivity of the aryl halide in this step generally follows the order I > Br > Cl. yonedalabs.com

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex. mychemblog.com This is facilitated by the base, which activates the boronic acid. mychemblog.com

Reductive Elimination: The final step is the reductive elimination of the coupled product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. chemrxiv.org

Recent studies using techniques like kinetic isotope effects have provided a more detailed understanding of these steps, suggesting that under catalytic conditions, oxidative addition may occur to a monoligated palladium complex. chemrxiv.org

While palladium is the most common metal for these transformations, other transition metals like copper and nickel have also been employed in cross-coupling reactions to form C-O and C-N bonds. eie.grnih.gov

The Ullmann condensation , a classical copper-catalyzed reaction, can be used to form aryl ethers and aryl amines. wikipedia.org Traditional Ullmann reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern variations use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org For instance, the synthesis of a related compound, 4-(2-Methylphenoxy)aniline, can be achieved via an Ullmann-type coupling.

Nickel-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative to palladium. nih.govresearchgate.net Nickel catalysts can be effective for coupling less reactive electrophiles, such as aryl chlorides. yonedalabs.com

Another important palladium-catalyzed reaction for the synthesis of aryl amines is the Buchwald-Hartwig amination . wikipedia.org This reaction directly couples an amine with an aryl halide or triflate. wikipedia.org The synthesis of this compound could potentially be achieved by coupling 4-methylphenol with 2-bromoaniline (B46623) (a C-O coupling) followed by amination, or by coupling 2-(4-methylphenoxy)halobenzene with an ammonia (B1221849) equivalent. organic-chemistry.orgorganic-chemistry.org The development of highly active catalyst systems based on sterically hindered and electron-rich phosphine ligands has greatly expanded the scope of this reaction. orgsyn.orgbeilstein-journals.org

Suzuki-Miyaura Coupling Protocols

Nucleophilic Aromatic Substitution Pathways

The core of many synthetic routes to this compound is the formation of the ether bond via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a phenoxide with an activated aryl halide. A prominent example of this is the Ullmann condensation, a copper-catalyzed reaction that is well-suited for creating C-O bonds between aryl groups. wikipedia.orgmagtech.com.cn

In a typical Ullmann-type synthesis for this compound, 4-methylphenol (p-cresol) is coupled with an ortho-substituted, activated aniline (B41778) precursor. The reaction generally requires a copper catalyst, a base to deprotonate the phenol (B47542), and is often conducted in a high-boiling polar solvent. wikipedia.org The aryl halide must be "activated" by an electron-withdrawing group, such as a nitro group, to facilitate the nucleophilic attack. wikipedia.org

Table 1: General Conditions for Ullmann Condensation

| Parameter | Description | Common Examples | Citation(s) |

|---|---|---|---|

| Reactants | A phenol and an activated aryl halide. | 4-methylphenol and 2-chloronitrobenzene. | google.com |

| Catalyst | Copper metal or copper salts. | Copper(I) iodide (CuI), Copper(II) chloride (CuCl₂). | wikipedia.orggoogle.com |

| Base | Inorganic base to generate the phenoxide. | Potassium carbonate (K₂CO₃), Sodium hydroxide (B78521) (NaOH). | google.com |

| Solvent | High-boiling polar aprotic solvent. | Dimethylformamide (DMF), N-methylpyrrolidone (NMP). | wikipedia.org |

| Temperature | Elevated temperatures are typically required. | 60°C to 160°C, potentially higher. | google.com |

Modern variations of the Ullmann reaction may employ ligands to improve catalyst solubility and achieve milder reaction conditions.

Multi-Step Synthesis Strategies from Precursors

A common and effective method for producing this compound is a two-step process that begins with precursors. This strategy separates the ether bond formation from the generation of the final amine functionality.

Condensation Reaction : The first step is an Ullmann-type condensation between 4-methylphenol (p-cresol) and an ortho-halo nitrobenzene, such as 2-chloronitrobenzene or 2-bromonitrobenzene. The nitro group at the ortho position activates the ring, making the halogen a good leaving group for nucleophilic aromatic substitution by the 4-methylphenoxide ion. This reaction yields the intermediate, 2-(4-methylphenoxy)-1-nitrobenzene. google.comsmolecule.com

Reduction of the Nitro Group : The second step involves the chemical reduction of the nitro group on the intermediate to a primary amine. This transformation converts 2-(4-methylphenoxy)-1-nitrobenzene into the final product, this compound. A variety of reducing agents can be used, with modern methods favoring catalytic systems over stoichiometric metal reductants. A notable method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like iron(III) chloride (FeCl₃) and activated carbon in an alcohol solvent such as ethanol or methanol. google.comchemicalbook.comgoogle.com This approach is considered more environmentally friendly than traditional methods like iron powder reduction, which produces large amounts of iron sludge. google.com

Table 2: Two-Step Synthesis of this compound

| Step | Reaction | Reagents & Conditions | Product | Citation(s) |

|---|---|---|---|---|

| 1 | Ullmann Condensation | Reactants: 4-methylphenol, 2-chloronitrobenzene. Catalyst: Copper-based. Base: NaOH, K₂CO₃. Solvent: e.g., DMF. Temp: 60-160°C. | 2-(4-methylphenoxy)-1-nitrobenzene | google.com |

| 2 | Nitro Group Reduction | Reducing Agent: Hydrazine hydrate. Catalyst: FeCl₃, Activated Carbon. Solvent: Ethanol. Temp: 40-140°C. | this compound | google.comgoogle.com |

Industrial Production Methodologies and Scalability Considerations

For the industrial-scale synthesis of this compound, laboratory methods are adapted and optimized for efficiency, cost, and safety. The multi-step synthesis involving an Ullmann condensation followed by nitro group reduction is a viable route for large-scale production. google.com

Key considerations for scalability include:

Cost and Availability of Raw Materials : The economic viability depends on the price of precursors like p-cresol (B1678582) and 2-chloronitrobenzene. vulcanchem.com

Reaction Optimization : Parameters such as temperature, pressure, solvent choice, and catalyst loading are finely tuned to maximize yield and throughput while minimizing reaction time and side product formation. vulcanchem.com

Process Technology : The use of continuous flow reactors instead of batch reactors can improve consistency, safety, and efficiency for large-scale operations.

Catalyst and Solvent Recycling : To improve the process's green credentials and reduce costs, the recovery and reuse of catalysts and solvents are critical. The use of ethanol as a solvent in the reduction step, for instance, offers advantages as it can be recycled. google.comgoogle.com

Purification : Efficient purification techniques, such as distillation or recrystallization, are necessary to achieve the desired product purity on an industrial scale. vulcanchem.com

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of this compound is primarily dictated by its two main functional groups: the primary aromatic amine (-NH₂) and the diaryl ether linkage. The amine group, in particular, is a site for various chemical transformations.

Oxidation Reactions and Derived Products

Aniline and its derivatives are susceptible to oxidation, and this compound is no exception. The oxidation of the amine group can lead to a variety of products depending on the oxidizing agent and the reaction conditions employed. smolecule.com

For many phenoxy-aniline compounds, oxidation can lead to the formation of quinone derivatives. smolecule.com The amino group is highly activating, making the aromatic ring electron-rich and susceptible to oxidative processes. In many aniline derivatives, oxidation preferentially occurs at the para-position relative to the amine. However, in this compound, this position is blocked by the phenoxy group, which can lead to more complex reaction pathways or cleavage of the molecule under harsh oxidative conditions. Nonetheless, the formation of quinone-type structures is a cited outcome for this class of compounds.

A range of oxidizing agents can be used to carry out the oxidation of phenoxy-aniline compounds. The choice of agent and the control of reaction conditions are crucial for determining the final product distribution.

Table 3: Common Oxidizing Agents and Conditions

| Oxidizing Agent | Description | General Conditions | Citation(s) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | A strong and common oxidizing agent. | Often used in acidic or alkaline solutions. | smolecule.com |

| Chromium Trioxide (CrO₃) | A powerful oxidizing agent, often used in acidic solutions (e.g., Jones reagent). | Typically used in sulfuric acid and acetone. | smolecule.com |

| Hydrogen Peroxide (H₂O₂) | A greener oxidizing agent, its reactivity can be enhanced with catalysts. | Conditions vary widely based on the catalytic system employed. |

| Dichromates (e.g., Na₂Cr₂O₇) | Strong oxidizing agents used in acidic media. | Typically used with sulfuric acid. | vpscience.org |

The reaction temperature and solvent are critical parameters that must be controlled to achieve the desired transformation and avoid over-oxidation or the formation of polymeric byproducts, which are common in aniline oxidation.

Reduction Reactions to Amine Derivatives

The primary amine group of this compound can be further modified through reduction reactions. While the aniline moiety is already in a reduced state, reactions targeting other functional groups that might be present on derivatives of the parent compound are relevant. For instance, if a nitro group were introduced onto the aromatic ring system, it could be subsequently reduced to an amine. Common reducing agents for such transformations include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). evitachem.comnih.gov These reactions would yield diamino derivatives, significantly altering the compound's chemical properties and potential applications.

Aromatic Substitution Reactions

The benzene (B151609) rings of this compound are susceptible to aromatic substitution reactions, with the existing substituents—the amino group and the methylphenoxy group—directing the position of incoming electrophiles or nucleophiles.

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAᵣ) reactions, a nucleophile replaces a leaving group on the aromatic ring. For this compound itself, which lacks a good leaving group, direct SNAᵣ is not a primary reaction pathway. However, derivatives of this compound, particularly those with electron-withdrawing groups like a nitro group, can undergo SNAᵣ. smolecule.com For example, the synthesis of related phenoxy-aniline structures can be achieved through the reaction of a phenol with a nitro-activated chlorobenzene, followed by the reduction of the nitro group. The reaction conditions for such substitutions often involve elevated temperatures and polar aprotic solvents like dimethylformamide (DMF).

Electrophilic Aromatic Substitution

The amino group (-NH₂) in this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. smolecule.comlibretexts.org This high reactivity can sometimes lead to multiple substitutions. libretexts.org To control the reaction and achieve monosubstitution, the activating effect of the amino group can be moderated by converting it into an amide (e.g., acetanilide) before carrying out the substitution. The acetyl group can later be removed via hydrolysis. libretexts.org

The 4-methylphenoxy group also influences the substitution pattern. The methyl group is an activating ortho-, para-director, while the phenoxy ether linkage is also activating and ortho-, para-directing. The interplay of these substituents on both rings will determine the ultimate position of electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. However, Friedel-Crafts reactions catalyzed by aluminum chloride (AlCl₃) are often unsuccessful with anilines due to the formation of a complex between the Lewis acid and the basic amino group. libretexts.org

Condensation Reactions and Schiff Base Formation

The primary amine functionality of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netgsconlinepress.com This reversible reaction is typically catalyzed by an acid or base, or driven by the removal of water. gsconlinepress.com

The general reaction is as follows: R-CHO + H₂N-Ar → R-CH=N-Ar + H₂O (where Ar represents the 2-(4-methylphenoxy)phenyl group)

These Schiff base derivatives are of interest for their potential biological activities and as intermediates in further synthetic transformations. nih.govresearchgate.net For instance, the newly formed imine can be reduced to a secondary amine. nih.gov

Aminolysis Reaction Kinetics and Mechanistic Elucidation

Kinetic Studies in Aqueous and Organic Media

Kinetic studies of the aminolysis of various substrates by anilines have been conducted in different solvent systems, including aqueous ethanol and toluene. nih.govscirp.org These studies often monitor the reaction rate under pseudo-first-order conditions with an excess of the amine. nih.gov The rate of reaction is influenced by the basicity of the aniline, the nature of the leaving group on the substrate, and the solvent polarity. nih.govnih.gov

For example, the reaction of anilines with 2,4-dinitrophenyl carbonates in aqueous ethanol has been investigated. nih.gov The Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the aminium ion) for these reactions can help to distinguish between a concerted mechanism and a stepwise mechanism involving a tetrahedral intermediate. nih.gov In some cases, the mechanism can be borderline between the two. nih.gov The solvent can also play a crucial role; for instance, changing from water to aqueous ethanol can destabilize a zwitterionic tetrahedral intermediate. nih.gov

In less polar organic solvents like toluene, the reaction mechanism can shift. For some aminolysis reactions, a specific base-catalyzed mechanism is observed where proton transfer becomes the rate-determining step. scirp.org

Table of Reaction Parameters for Aminolysis of Carbonates with Anilines nih.gov

| Substrate | Amine Series | Solvent | Brønsted β value | Proposed Mechanism |

| 4-methylphenyl 2,4-dinitrophenyl carbonate | Anilines | 44 wt % ethanol-water | 0.68 | Borderline between stepwise and concerted |

| 4-chlorophenyl 2,4-dinitrophenyl carbonate | Anilines | 44 wt % ethanol-water | 0.66 | Borderline between stepwise and concerted |

| 4-chlorophenyl 2,4-dinitrophenyl carbonate | Secondary Alicyclic Amines | 44 wt % ethanol-water | 0.44 | Concerted |

Concerted vs. Stepwise Mechanisms

The synthesis of diaryl ether amines like this compound typically proceeds through cross-coupling reactions, which are overwhelmingly understood to occur via stepwise mechanisms rather than concerted pathways. The two most prominent methods, the Ullmann condensation and the Buchwald-Hartwig amination, involve discrete, well-defined intermediates.

In the context of forming the ether linkage (C-O bond) via an Ullmann-type reaction , a copper catalyst is employed. wikipedia.org The mechanism involves the formation of a copper(I) phenoxide from 4-methylphenol. This species then undergoes oxidative addition with an aryl halide, such as 2-chloroaniline (B154045) or 2-bromoaniline. organic-chemistry.orgmdpi.com The resulting aryl-copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate a copper(I) species. organic-chemistry.org Each of these stages—formation of the copper alkoxide, oxidative addition, and reductive elimination—represents a distinct step, ruling out a concerted process. collegedunia.com Some studies suggest that the mechanism can be more complex, potentially involving radical intermediates or the concerted action of multiple copper atoms, but these pathways remain fundamentally stepwise. mappingignorance.org

Alternatively, if the C-N bond were formed last, a Buchwald-Hartwig amination could be employed, coupling an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction follows a well-established stepwise catalytic cycle. wikipedia.org The cycle begins with the oxidative addition of a Pd(0) catalyst into the aryl halide bond (e.g., in 2-bromo-4'-methyl-diphenyl ether). wikipedia.org This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Intramolecular rearrangements, such as the Smiles rearrangement , also proceed stepwise. scispace.comresearchgate.net This reaction involves an intramolecular nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an activated aromatic ring, leading to the displacement of a heteroatom linker. scispace.com The process occurs via a discrete Meisenheimer intermediate, a spirocyclic complex, which then collapses to the rearranged product. scispace.comrsc.org This multi-step sequence of addition followed by elimination is characteristic of a stepwise mechanism.

| Reaction Type | Key Intermediates | Mechanism Class |

| Ullmann Condensation | Copper(I) phenoxide, Aryl-copper(III) complex. wikipedia.orgorganic-chemistry.org | Stepwise |

| Buchwald-Hartwig Amination | Pd-amido complex, Oxidative addition complex. wikipedia.org | Stepwise |

| Smiles Rearrangement | Meisenheimer complex (spirocyclic intermediate). scispace.comrsc.org | Stepwise |

This table summarizes the mechanistic class of major synthetic routes relevant to this compound, highlighting the key intermediates that define their stepwise nature.

Influence of Basic Catalysis and Proton Transfer

Base catalysis and proton transfer are critical steps in the synthesis of this compound, particularly in nucleophilic aromatic substitution (SNAr) pathways used to form the diaryl ether linkage. rsc.org The role of the base is multifaceted, influencing reaction rates and mechanisms.

In a typical SNAr synthesis of the ether, a base is required to deprotonate the phenol (4-methylphenol) to form the corresponding phenoxide ion. This deprotonation significantly increases the nucleophilicity of the oxygen atom, enabling it to attack the electron-deficient aryl halide (e.g., 2-chloronitrobenzene, which would later be reduced to the aniline).

Kinetic studies of SNAr reactions involving amine nucleophiles and nitro-activated aryl ethers have shown that the base is crucial for the decomposition of the intermediate Meisenheimer complex. rsc.orgacs.org Proton transfer from the nitrogen of the zwitterionic intermediate is often the rate-determining step. rsc.org In non-polar aprotic solvents, the amine nucleophile itself can act as a base, leading to catalysis where one or more amine molecules facilitate the proton transfer via a cyclic transition state. rsc.orgrsc.org For instance, research on the reactions of nitro-activated phenyl ethers with aniline revealed that catalysis can involve one or two aniline molecules, depending on the leaving group's ability. rsc.orgrsc.org

The Smiles rearrangement is also sensitive to base catalysis. scispace.com Evidence suggests that the rate of rearrangement is often determined by the collapse of the Meisenheimer intermediate, a process that can be accelerated by a base. scispace.commanchester.ac.uk In some cases, intramolecular proton transfer can make the reaction insensitive to general base catalysis. scispace.commanchester.ac.uk

| Catalyst/Base | Solvent | Role in Synthesis of Diaryl Ether Amines | Research Finding |

| Potassium Carbonate (K₂CO₃) | DMF, DMSO | Deprotonation of phenol. | Standard base for generating phenoxide nucleophiles in SNAr reactions at elevated temperatures. |

| Aniline (as catalyst) | Benzene | Proton transfer agent. rsc.orgrsc.org | Catalyzes the breakdown of the zwitterionic intermediate via cyclic transition states involving one or two aniline molecules. rsc.orgrsc.org |

| Potassium tert-butoxide (KOt-Bu) | N/A | Strong base for amination. | Used as the base in Buchwald-Hartwig aminations to deprotonate the amine. beilstein-journals.org |

| Cesium Carbonate (Cs₂CO₃) | DMF | Deprotonation of phenol. | Effective base in copper-catalyzed O-arylation of phenols. mdpi.com |

This table details the function of various bases in synthetic reactions pertinent to the formation of compounds like this compound, based on findings from related systems.

Polymerization Reactions and Pathways

The structure of this compound, containing a reactive aniline moiety, makes it a candidate for polymerization reactions to form functional materials. google.com Aniline and its derivatives are well-known precursors to electrically conductive polymers. google.com Phenoxyaniline (B8288346) itself has been used as a monomer in the synthesis of polymers and as an intermediate for dyes and pharmaceuticals. smolecule.comcymitquimica.com

A relevant and modern polymerization pathway is Single Electron Transfer-Living Radical Polymerization (SET-LRP). Research has demonstrated the use of a phenoxyaniline-based macroinitiator to produce block copolymers, such as phenoxyaniline-block-poly(methyl methacrylate). nih.govresearchgate.net This controlled radical polymerization technique allows for the synthesis of polymers with well-defined structures and molecular weights. nih.gov In this process, the phenoxyaniline unit is first converted into a macroinitiator, which is then used to initiate the polymerization of another monomer like methyl methacrylate (B99206) under mild conditions. nih.gov

The resulting phenoxyaniline-containing polymers have been investigated for various applications. For example, composites made from phenoxyaniline-block-poly(methyl methacrylate) and nanoclay have been studied for their potential in inhibiting the proliferation of cancer cells. nih.gov It is plausible that this compound could be similarly employed in SET-LRP or other polymerization methods, such as oxidative polymerization, to create novel polymeric materials with tailored electronic and biomedical properties.

| Polymerization Method | Monomer/Initiator Type | Key Features | Potential Application |

| Oxidative Polymerization | Aniline derivatives. google.com | Forms conductive polymers (polyaniline and its derivatives). google.com | Electronic materials, sensors. |

| SET-LRP | Phenoxyaniline-based macroinitiator. nih.gov | Controlled "living" polymerization, produces block copolymers. nih.gov | Drug delivery, nanocomposites. nih.govresearchgate.net |

This table outlines potential polymerization pathways for this compound based on established methods for structurally similar compounds.

Chemo- and Regioselectivity in Synthesis and Transformations

Achieving high chemo- and regioselectivity is a central challenge in the synthesis of specifically substituted molecules like this compound. The desired product has a precise arrangement of functional groups: the amine at position 1, the phenoxy ether at position 2, and the methyl group on the adjacent ring at position 4'.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential sites. In the synthesis of this compound via a coupling reaction, regioselectivity is paramount. For example, in a copper-catalyzed Ullmann ether synthesis between 4-methylphenol and a dihalobenzene like 1-bromo-2-chlorobenzene, the reaction must selectively occur at the C-2 position. A more direct route involves coupling 4-methylphenol with a pre-functionalized aniline derivative, such as 2-bromoaniline or 2-chloroaniline. This strategy fixes the future position of the amino group, directing the ether bond formation to the desired C-2 position.

Chemoselectivity , the ability to react with one functional group in the presence of others, is also critical. The aniline nitrogen is itself a nucleophile and can compete in coupling reactions. Therefore, it is common to introduce the amino group in a protected form, such as a nitro group (-NO₂). A typical synthetic sequence involves the coupling of 4-methylphenol with an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene). The ether linkage is formed first, and the nitro group is subsequently reduced to the target aniline in a separate, highly chemoselective step. This avoids side reactions at the amine.

In palladium-catalyzed cross-coupling reactions, the choice of ligand is a powerful tool for controlling both chemo- and regioselectivity. acs.org Sterically demanding and electron-rich phosphine ligands can influence which site of an aryl halide reacts and can prevent unwanted side reactions. beilstein-journals.orgorgsyn.org For instance, in the amination of a molecule with multiple halide groups, a carefully chosen ligand can direct the C-N bond formation to a specific position.

| Synthetic Challenge | Selective Strategy | Key Reagents/Conditions | Outcome |

| Regioselectivity | Use of pre-functionalized starting materials. | 2-Bromoaniline + 4-methylphenol. | Directs C-O bond formation to C-2 of the aniline ring. |

| Regioselectivity | Control in Diels-Alder reactions. | Sterically or electronically biased substrates. nih.gov | Accessing specific cyclohexene (B86901) substitution patterns, a principle applicable to aromatic synthesis. nih.gov |

| Chemoselectivity | Use of a protected amino group. | 1-Chloro-2-nitrobenzene followed by reduction (e.g., with SnCl₂/HCl). | Prevents side reactions at the amine during C-O bond formation. |

| Chemo- & Regioselectivity | Ligand control in Pd-catalysis. beilstein-journals.org | Pd(OAc)₂, specific phosphine ligands (e.g., X-Phos). beilstein-journals.org | Enhances reaction efficiency and selectivity in C-N or C-O coupling. beilstein-journals.orgacs.org |

This table illustrates strategies to overcome chemo- and regioselectivity challenges in the synthesis of specifically substituted diaryl ether amines like this compound.

Structure Reactivity and Structure Property Relationships

Impact of Molecular Architecture on Chemical Behavior

The chemical disposition of 2-(4-methylphenoxy)aniline is a direct consequence of its constituent parts: the aniline (B41778) ring, the phenoxy group, and the methyl substituent. The electronic properties and spatial arrangement of these components dictate the molecule's reactivity towards various chemical transformations.

The reactivity of this compound is primarily governed by the electron-donating nature of the amino (-NH2) group on the aniline ring and the ether linkage (-O-) of the phenoxy group. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. Similarly, the phenoxy group also acts as an activating group, albeit weaker than the amino group. In the case of this compound, the interplay between these two groups will dictate the regioselectivity of reactions such as halogenation, nitration, and sulfonation. The amino group's strong directing effect would likely dominate, favoring substitution at the positions ortho and para to it on the aniline ring.

The ether linkage in the phenoxy group, while generally stable, can be cleaved under harsh reaction conditions. The aniline moiety, on the other hand, can undergo reactions typical of primary amines, such as diazotization, acylation, and alkylation. The presence of the bulky phenoxy group at the ortho position can, however, introduce steric hindrance that may influence the accessibility of the amino group.

Intermolecular Interactions and Crystal Engineering Studies

The primary amine group (-NH2) of the aniline moiety is a potent hydrogen bond donor, while the ether oxygen and the π-systems of the aromatic rings can act as hydrogen bond acceptors. In the crystal structures of similar (4'-substituted)-4-phenoxyanilines, extensive networks of N-H···O and N-H···N hydrogen bonds are observed. rsc.org It is highly probable that this compound will also exhibit similar hydrogen bonding patterns, forming chains or more complex three-dimensional networks. The formation of these hydrogen bonds plays a crucial role in stabilizing the crystal lattice.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| N-H···O | Amino Group (-NH₂) | Ether Oxygen (-O-) | Formation of intermolecular chains or dimers. |

| N-H···N | Amino Group (-NH₂) | Amino Group (-NH₂) of a neighboring molecule | Creation of extended one- or two-dimensional networks. |

| C-H···π | Aromatic C-H | π-system of an aromatic ring | Contribution to the overall stability of the crystal packing. |

The two aromatic rings in this compound provide ample opportunity for π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent molecules align, are a significant contributor to the cohesive energy of the crystal. The geometry of the stacking can vary, from face-to-face to offset arrangements, and is influenced by the substituents on the rings. In diphenyl ether derivatives, π-π stacking interactions have been observed to be a key factor in their molecular assembly. nih.gov

In addition to hydrogen bonding and π-stacking, other weaker non-covalent interactions such as van der Waals forces and C-H···π interactions are also expected to be present, further influencing the supramolecular architecture.

Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For 2-(4-methylphenoxy)aniline, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. The spectrum would show a complex aromatic region, typically between 6.5 and 7.5 ppm, corresponding to the eight protons on the two phenyl rings. The protons on the aniline (B41778) ring (ortho- and para- to the amino group) would likely appear more upfield due to the electron-donating effect of the amine, while the protons on the phenoxy ring would show a characteristic pattern for a 1,4-disubstituted (para) system. A singlet peak representing the three protons of the methyl group (CH₃) would be expected around 2.3 ppm. The two protons of the primary amine (NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. For this compound, thirteen distinct signals would be anticipated. The carbon of the methyl group would produce a signal in the aliphatic region (around 20-25 ppm). The twelve aromatic carbons would generate signals in the range of 110-160 ppm. The carbons directly bonded to the oxygen and nitrogen atoms would have their chemical shifts significantly influenced by these heteroatoms. Specifically, the carbon attached to the ether oxygen would be downfield, as would the carbon attached to the amino group, though to a lesser extent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments and data from similar compounds. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline Ring Protons | 6.7 - 7.2 | - |

| Phenoxy Ring Protons | 6.8 - 7.1 | - |

| NH₂ Protons | ~3.8 (broad s) | - |

| CH₃ Protons | ~2.3 (s) | - |

| Aniline Ring Carbons | - | 115 - 145 |

| Phenoxy Ring Carbons | - | 118 - 155 |

| CH₃ Carbon | - | ~21 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond stretches, bends, and wags, providing a "molecular fingerprint."

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct, sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the diaryl ether linkage is a key feature, expected in the 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively. Aromatic C=C stretching vibrations would produce several peaks in the 1400-1600 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic C-H and C=C stretching bands are typically strong in Raman spectra. The symmetric breathing modes of the aromatic rings would also be prominent.

Table 2: Expected IR and Raman Vibrational Frequencies for this compound Note: These are expected frequency ranges based on characteristic group frequencies.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3450 - 3350 | 3450 - 3350 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2975 - 2850 | 2975 - 2850 | Medium (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1620 - 1450 | 1620 - 1450 | Strong |

| N-H Bend | 1650 - 1580 | - | Variable |

| C-O-C Asymmetric Stretch | 1270 - 1200 | - | Strong (IR) |

| C-O-C Symmetric Stretch | 1075 - 1020 | 1075 - 1020 | Weak (IR), Medium (Raman) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | - | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (molar mass 199.25 g/mol ), high-resolution mass spectrometry (HRMS) would confirm its elemental composition (C₁₃H₁₃NO).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 199. The fragmentation pattern would arise from the cleavage of the weakest bonds. A primary fragmentation pathway would likely involve the cleavage of the ether bond (C-O), which is one of the more labile bonds in the structure. This could lead to fragments corresponding to the tolyloxy radical and the aminophenyl cation, or vice-versa.

Table 3: Plausible Mass Spectrometry Fragments for this compound Note: Fragmentation is complex and these represent only some of the possible primary fragmentation pathways.

| m/z | Possible Fragment Identity | Formula |

|---|---|---|

| 199 | Molecular Ion [M]⁺ | [C₁₃H₁₃NO]⁺ |

| 184 | Loss of methyl group [M-CH₃]⁺ | [C₁₂H₁₀NO]⁺ |

| 108 | Cresol radical cation [CH₃C₆H₄OH]⁺ | [C₇H₈O]⁺ |

| 92 | Aminophenyl cation [C₆H₄NH₂]⁺ | [C₆H₆N]⁺ |

| 91 | Tropylium ion [C₇H₇]⁺ | [C₇H₇]⁺ |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aromatic amines like 2-(4-methylphenoxy)aniline, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are instrumental in predicting a variety of molecular properties. researchgate.netnih.gov

Prediction of Electronic Structure (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For the analogous compound 2-phenoxyaniline (B124666), the HOMO is primarily localized on the aniline (B41778) ring, while the LUMO is distributed over the phenoxy ring. This suggests that the aniline moiety acts as the primary electron donor. The presence of the electron-donating methyl group in this compound is anticipated to raise the energy of the HOMO slightly, potentially leading to a marginally smaller HOMO-LUMO gap and thus, a slight increase in reactivity compared to 2-phenoxyaniline. A smaller energy gap facilitates intramolecular charge transfer, a key process in many chemical reactions and in the determination of non-linear optical properties. researchgate.net

Table 1: Predicted Frontier Orbital Energies and Energy Gap for 2-phenoxyaniline

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.4 |

| ELUMO | -0.7 |

| Energy Gap (ΔE) | 4.7 |

Data is for the analogous compound 2-phenoxyaniline and serves as a close approximation.

Analysis of Charge Distribution via Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. In these maps, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

For 2-phenoxyaniline, MEP analysis reveals that the most negative potential is located around the nitrogen atom of the amine group, confirming its role as a primary site for electrophilic interaction. researchgate.netnih.gov The aromatic rings also exhibit negative potential, characteristic of their electron-rich nature. The hydrogen atoms of the amine group show a positive potential, making them potential sites for hydrogen bonding. The introduction of the methyl group in this compound would likely create a small, localized region of slightly more negative potential on the phenoxy ring due to its electron-donating nature.

Vibrational Spectra Prediction and Assignment (e.g., PED Analysis)

Theoretical vibrational analysis, often coupled with Potential Energy Distribution (PED) analysis, allows for the assignment of calculated vibrational frequencies to specific molecular motions. This is invaluable for interpreting experimental infrared (IR) and Raman spectra.

For 2-phenoxyaniline, DFT calculations have been used to predict its vibrational spectrum. researchgate.net Key vibrational modes include the N-H stretching vibrations of the amine group, typically observed at higher wavenumbers, and the C-O-C stretching of the ether linkage. The aromatic C-H and C=C stretching vibrations are also characteristic features. PED analysis confirms the assignment of these bands to specific functional groups and vibrational modes within the molecule. The vibrational spectrum of this compound is expected to be very similar, with the addition of characteristic C-H stretching and bending modes associated with the methyl group.

Table 2: Selected Predicted Vibrational Frequencies for 2-phenoxyaniline

| Vibrational Mode | Wavenumber (cm-1) |

|---|---|

| N-H Asymmetric Stretch | 3485 |

| N-H Symmetric Stretch | 3395 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C-O-C Asymmetric Stretch | ~1240 |

| C-N Stretch | ~1280 |

Data is for the analogous compound 2-phenoxyaniline and serves as a close approximation. researchgate.net

Optimization of Molecular Geometries

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For diphenyl ether and its derivatives, the torsional angles between the two phenyl rings are a key structural feature. cdnsciencepub.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows for the study of the dynamic behavior of systems over time, providing insights into conformational changes and intermolecular interactions.

Assessment of Ligand-Receptor Complex Stability

MD simulations are particularly useful in the context of drug discovery and materials science for assessing the stability of a ligand bound to a receptor, such as a protein. tandfonline.com While specific MD studies on this compound are not available, the general methodology involves placing the ligand in the binding site of a receptor and simulating the system's evolution over time.

The stability of the ligand-receptor complex is evaluated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's position relative to the binding site. A stable complex will exhibit a low and fluctuating RMSD, indicating that the ligand remains bound in a consistent orientation. Analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation provides further detail on the key determinants of binding affinity and stability. Given its structural motifs, this compound would be expected to engage in hydrogen bonding via its amine group and π-π stacking interactions through its aromatic rings within a suitable receptor pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for understanding how specific structural features influence activity and for predicting the potency of new, unsynthesized molecules. nih.gov

The biological activity of phenoxyaniline (B8288346) derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Substituents modulate electronic properties (through electron-donating or electron-withdrawing effects), lipophilicity, and steric profile, all of which can affect how the molecule interacts with a biological target.

A QSAR study conducted on a series of 2-phenoxy-N-phenylacetamide analogues, which share a core structure with this compound, identified key molecular descriptors that correlate with their ability to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a target in cancer therapy. nih.gov The study used Multiple Linear Regression (MLR) to build its model, identifying descriptors that quantify electronic and topological features of the molecules. nih.gov

The presence of the methyl group at the para-position of the phenoxy ring in this compound is expected to influence its activity profile. As an electron-donating group (EDG), a methyl substituent can increase the electron density of the aromatic ring system. mdpi.com Computational studies on other phenolic compounds have shown that EDGs can enhance properties like antioxidant activity by lowering the O-H bond dissociation enthalpy (BDE). mdpi.com Conversely, electron-withdrawing groups (EWGs) like nitro or halogen groups often have the opposite effect. mdpi.comrsc.org

Table 1: Descriptors in a 2D-QSAR Model for HIF-1 Inhibition by 2-Phenoxy-N-phenylacetamide Analogues. nih.gov

| Descriptor | Description | Role in Model |

| SssNHE-index | An electrotopological state index for nitrogen atoms with one single bond and one hydrogen attached. | Quantifies the electronic environment of the amide nitrogen, crucial for interaction. |

| slogp | A calculated logarithm of the partition coefficient between n-octanol and water. | Represents the lipophilicity or hydrophobicity of the molecule, affecting its ability to cross cell membranes. |

| T_O_N_1 | A topological descriptor representing the count of oxygen and nitrogen atoms separated by one bond. | Describes the proximity of heteroatoms, which can be involved in hydrogen bonding or polar interactions. |

| T_2_Cl_1 | A topological descriptor for the count of chlorine atoms separated from any other atom by two bonds. | Accounts for the influence of specific halogen substituents on the molecule's properties and activity. |

Once a QSAR model is developed and validated, it can be used to predict the biological activity of novel compounds before they are synthesized, saving time and resources. nih.gov The predictive power of a QSAR model is assessed using statistical metrics such as the squared correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the predictive r² (pred_r²) for an external test set of compounds. nih.gov

For the aforementioned study on HIF-1 inhibitors, the best 2D-QSAR model demonstrated strong statistical significance with the following values: nih.gov

r² = 0.9469 : This indicates that nearly 95% of the variance in the biological activity of the training set compounds can be explained by the model.

q² = 0.8933 : A high q² value suggests the model has good internal predictive ability and is robust (not overfitted).

pred_r² = 0.7128 : This shows the model has good capacity to predict the activity of new compounds not included in the model's creation.

Such validated models provide important structural insights for designing new derivatives. For example, the 3D-QSAR model from the same study generated fields indicating where steric bulk, hydrophobic character, or electrostatic interactions would be favorable or unfavorable for activity, guiding the rational design of more potent inhibitors. nih.gov

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net It is widely used in drug discovery to understand binding mechanisms and predict binding affinity. researchgate.net

While specific docking studies for this compound are not prominent, research on closely related phenoxyaniline derivatives demonstrates their potential to interact with various biological targets. These studies simulate how the ligands fit into the active site of an enzyme and identify the key intermolecular interactions that stabilize the complex.

For example, a study involving phenoxyacetanilide derivatives investigated their binding to the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. semanticscholar.org The docking simulations revealed that the ligands could fit into the enzyme's active site, forming crucial interactions with amino acid residues like SER-530 and TRY-355. semanticscholar.org Similarly, in a study of tricyclic phenoxypyrimidine derivatives as α-glucosidase inhibitors, docking showed that the most active compounds formed stable complexes stabilized by multiple hydrogen bonds within the enzyme's binding pocket. biorxiv.org The phenoxy group often participates in hydrophobic interactions with nonpolar residues, while the aniline nitrogen can act as a hydrogen bond donor or acceptor.

A key output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger, more favorable binding interaction. These scores allow for the ranking of different compounds and help prioritize which ones to advance for experimental testing.

In studies of related compounds, these predicted affinities have shown a strong correlation with experimentally observed biological activity.

Table 2: Examples of Predicted Binding Affinities for Phenoxy-Containing Compounds Against Various Enzymes.

| Compound Class | Enzyme Target | Example Binding Score (kcal/mol) | Key Interacting Residues | Reference |

| Phenoxyacetanilide Derivatives | Cyclooxygenase-2 (COX-2) | -8.9 | SER-530, TRY-355 | semanticscholar.org |

| Tricyclic Phenoxypyrimidine Derivatives | α-Glucosidase | Not specified, but correlated with IC₅₀ | Trp329 | biorxiv.org |

| Imidazole Appended Phenoxyquinolines | α-Amylase | -10.0 | Not specified | researchgate.net |

| Phenothiazine-Phenoxy Schiff Bases | GABA-A Receptor | -10.2 | Asp287, Leu277, Tyr235 | researchgate.net |

These studies collectively demonstrate that the phenoxyaniline scaffold is a versatile structure for interacting with a range of biological targets. The predicted binding affinities from docking studies serve as a crucial first step in evaluating the potential of compounds like this compound as modulators of enzyme or receptor function. researchgate.net

Biological and Pharmacological Research Applications

Mechanisms of Action at the Molecular Level

There is no specific information in the current body of scientific literature detailing the molecular mechanisms of action for 2-(4-methylphenoxy)aniline. Research into its potential interactions with biological targets has not been reported.

Information regarding the binding affinity and specific molecular targets of this compound is not available. Studies to identify and characterize its potential interactions with enzymes or receptors have not been published.

There are no published studies investigating the effects of this compound on enzyme activity. Consequently, its potential to act as an enzyme inhibitor or activator remains uncharacterized.

The impact of this compound on cellular signaling pathways involved in processes such as cell proliferation, apoptosis, or oxidative stress has not been investigated in the available scientific literature.

In Vitro and In Vivo Biological Activity Investigations

Dedicated in vitro or in vivo studies to determine the biological activity of this compound have not been documented in peer-reviewed research. While related aniline (B41778) compounds have shown biological activities, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

There are no reports on the antimicrobial efficacy of this compound. Its potential activity against bacteria or fungi has not been assessed in published studies.

The anticancer potential of this compound has not been evaluated. There are no available in vitro or in vivo studies examining its effects on cancer cell lines or tumor models.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase)

While direct research specifically targeting this compound as a xanthine oxidase inhibitor is not extensively documented, the broader class of diaryl ether compounds has demonstrated significant potential as enzyme inhibitors. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comwikipedia.org Its inhibition is a key therapeutic strategy for managing hyperuricemia and gout. wikipedia.orgthebiogrid.orgyoutube.com

Research into various diaryl ether scaffolds has shown potent inhibitory activity against a range of enzymes. For instance, different series of diaryl ethers have been synthesized and found to be effective inhibitors of:

Carbonic Anhydrases (hCA I and II): Certain novel diaryl ethers exhibit inhibition in the low nanomolar range against these enzymes. tandfonline.comtandfonline.comnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The same series of compounds also showed potent, nanomolar-level inhibition of these cholinesterases, which are important targets in neurodegenerative disease research. tandfonline.comtandfonline.comnih.gov

Farnesyl-protein Transferase (FPTase): Imidazolemethyl diaryl ethers have been identified as powerful inhibitors of FPTase, an enzyme implicated in cancer signaling pathways. nih.gov

These findings suggest that the diaryl ether motif present in this compound is a viable scaffold for designing inhibitors against various enzymatic targets. However, specific studies are required to determine its activity against xanthine oxidase.

Protein-Ligand Interaction and Enzyme Kinetics

The interaction of phenoxyaniline-based compounds with proteins has been investigated in detail, particularly with metabolic enzymes like the cytochrome P450 (CYP) family. A study on a series of halogenated phenoxyaniline (B8288346) (POA) congeners, which share the core structure of this compound, provides significant insights into their protein-ligand interactions with CYP2B enzymes. nih.govnih.gov

Researchers used spectral binding titrations to determine the spectral binding constants (Kₛ) and enzyme inhibition assays to measure IC₅₀ values. nih.govnih.gov For many of the tested POA congeners, there was a close correlation between the binding affinity (Kₛ) and the inhibitory potency (IC₅₀). However, for some compounds, including the parent phenoxyaniline, large discrepancies were observed, suggesting complex interactions. nih.govnih.gov

The study also revealed that the interaction is influenced by the presence of redox partners like cytochrome P450 oxidoreductase (POR) and cytochrome b₅. For example, the addition of POR to CYP2B6 decreased the binding affinity for both POA and a trichlorinated derivative (2′4′5′TCPOA). nih.gov These results highlight that the binding and subsequent inhibition kinetics of phenoxyaniline derivatives can be modulated by other proteins, providing a deeper understanding of their behavior in complex biological systems. nih.govnih.gov

The kinetic characterization of aniline derivatives as substrates for enzymes like horseradish peroxidase has also been explored, establishing methods to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ). nih.gov

| Compound | Binding Affinity (Kₛ, µM) | Inhibitory Potency (IC₅₀, µM) |

|---|---|---|

| Phenoxyaniline (POA) | 14 ± 1 | 110 ± 10 |

| 2',4'-Dichloro-POA | 1.5 ± 0.1 | 1.4 ± 0.1 |

| 2',4'-Dibromo-POA | 0.68 ± 0.04 | 0.45 ± 0.02 |

| 2',4',5'-Trichloro-POA | 1.4 ± 0.1 | 1.1 ± 0.1 |

Modulation of Hemoglobin Oxygen Affinity

Derivatives containing the phenoxy-aniline structural motif have been extensively studied as potent allosteric modifiers of hemoglobin. nih.govnih.gov These compounds decrease the oxygen affinity of hemoglobin, which is a therapeutic goal for treating conditions characterized by tissue hypoxia. nih.gov By binding to hemoglobin, they stabilize the low-oxygen-affinity "tense" (T) state, which promotes the release of oxygen into peripheral tissues. This effect is measured as a "right-shift" in the oxygen-hemoglobin dissociation curve, indicated by an increase in the P₅₀ value (the partial pressure of oxygen at which hemoglobin is 50% saturated). nih.govlibretexts.org

Specifically, a series of 2-[4-[[(arylamino)carbonyl]methyl]phenoxy]-2-methylpropionic acids were designed and tested. Research showed that substitutions on the aniline ring were critical for activity. The two most active compounds were the 2-[4-[[(3,5-dichloroanilino)carbonyl]-methyl]phenoxy]-2-methylpropionic acid and the corresponding 3,5-dimethyl derivative. nih.gov These compounds were found to be more potent than other known allosteric effectors in the same assay and were effective in whole blood. nih.gov Another related series, 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids, was also synthesized, with the 3,4,5-trichloro-substituted derivative being exceptionally potent. nih.govacs.org

| Anilino Substitution | ΔP₅₀ (mm Hg) at 0.5 mM | ΔP₅₀ (mm Hg) at 1.0 mM |

|---|---|---|

| Unsubstituted | 1.5 | 2.9 |

| 3,5-Dimethyl | 21.8 | 31.1 |

| 3,5-Dichloro | 24.3 | 34.4 |

| 4-CF₃ | 1.7 | 3.2 |

Applications in Proteomics Research

While the specific compound this compound is not prominently featured in proteomics literature, the underlying principles of proteomics research provide a context for its potential future applications.

Ubiquitin Binding Scaffold (UBS) Development

Ubiquitin is a small, highly stable, and conserved protein that plays a central role in cellular signaling through its attachment to other proteins. Its inherent stability and favorable biochemical properties make it an attractive scaffold protein for creating novel binding molecules with therapeutic potential. The goal of using a scaffold like ubiquitin is to engineer its surface to bind to specific disease-related targets. Although this compound has not been documented for use in developing ubiquitin-based binders, small molecules are often used to target ubiquitin ligases or deubiquitinating enzymes, which are key components of the ubiquitin system.

Protein-Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. The study of PPIs often involves the use of chemical tools, such as small molecule probes, to modulate or visualize these interactions. Techniques like photoaffinity labeling, which uses a photo-reactive group to covalently link a probe to its interacting protein partners upon UV irradiation, are powerful methods for identifying and characterizing PPIs. While the application of this compound as a PPI probe has not been reported, its structure could potentially be modified to incorporate photo-reactive or bioorthogonal groups for use in such chemoproteomic studies. chemrxiv.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of derivatives based on the phenoxy-aniline scaffold.

For Modulation of Hemoglobin Oxygen Affinity: The SAR for 2-(aryloxy)-2-methylpropionic acid derivatives as hemoglobin modifiers is well-defined. nih.govnih.gov

Aniline Ring Substitution: The position and nature of substituents on the aniline ring are paramount. Potency is maximized with small, lipophilic groups at the 3 and 5 positions. For example, 3,5-dichloro and 3,5-dimethyl substitutions resulted in the most active compounds. nih.gov

Linker Group: The linkage between the phenoxy and aniline moieties influences activity. Studies compared an amide linker (-NHCO-), an acetamido linker (-COCH₂NH-), and a methylcarbonyl linker (-CH₂CONH-). The 4-[[(arylamino)carbonyl]methyl]phenoxy series, containing the methylcarbonyl linker, produced the most potent allosteric effectors. nih.gov

Carboxylic Acid Group: The 2-methylpropionic acid portion of the molecule is a critical binding element, interacting with specific residues within hemoglobin. nih.gov

For Enzyme Interaction (CYP2B): SAR studies of phenoxyaniline analogs as ligands for CYP2B enzymes have provided key insights. nih.govnih.gov

Halogenation: Both the degree and position of halogenation affect binding and inhibition. Dihalogenated and trihalogenated congeners generally showed stronger interactions than the parent phenoxyaniline. nih.govnih.gov

Halogen Identity: The type of halogen also plays a role. For CYP2B6, dibromo substitution on the phenyl ring led to a greater binding affinity and inhibitory potency compared to dichloro substitution. nih.gov This suggests that specific halogen bonding or steric/electronic effects contribute significantly to the protein-ligand interaction.

These SAR studies are essential for the rational design of more potent and selective bioactive molecules based on the this compound scaffold.

Drug Discovery and Development Initiatives

The aniline scaffold, including phenoxy aniline derivatives, is a cornerstone in many drug discovery programs due to its synthetic accessibility and its presence in numerous existing drugs. echemi.com These structures serve as valuable starting points or "building blocks" for creating large libraries of compounds that can be screened for biological activity against various diseases. echemi.com Phenoxy anilines, in particular, are recognized as versatile intermediates for synthesizing pharmaceutical drugs. researchgate.net

However, the use of anilines in drug candidates is not without challenges. A primary concern is their metabolic instability. The aniline motif can be metabolized by liver enzymes, particularly Cytochrome P450s, into reactive metabolites like quinone-imines. nih.gov These reactive species can covalently bind to proteins, leading to potential toxicity and idiosyncratic adverse drug reactions. nih.gov This metabolic liability has led to some aniline-containing drugs being withdrawn from the market or receiving black-box warnings. nih.gov